Product packaging for 3-[(1-PHENYLETHYL)AMINO]BUTANOIC ACID(Cat. No.:CAS No. 3775-69-7)

3-[(1-PHENYLETHYL)AMINO]BUTANOIC ACID

Cat. No.: B2510555
CAS No.: 3775-69-7
M. Wt: 207.273
InChI Key: HMITUJGNRCASQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[(1-Phenylethyl)amino]butanoic acid is a chiral β-amino acid derivative of significant interest in medicinal chemistry research. β-Amino acids are recognized as key structural units in various natural compounds, including peptides and antibiotics, and are frequently incorporated into molecules with potent biological activities . This compound serves as a valuable synthetic intermediate for researchers developing new antimicrobial agents. Derivatives of similar 3-aminobutanoic acid scaffolds have demonstrated notable biological activity, with some compounds exhibiting good efficacy against strains like Staphylococcus aureus and significant antifungal activity . Furthermore, its structure aligns with compounds used in prodrug strategies. Amino acids are commonly employed as promoieties to enhance drug delivery, improving aqueous solubility and leveraging active transport systems, such as the L-type amino acid transporters (LATs) at the blood-brain barrier, for better bioavailability and targeted delivery . As a building block, it can be utilized in the synthesis of more complex structures, including hydrazides, pyrrole, and quinoxaline derivatives, for biological evaluation . This product is intended for research purposes as a chemical scaffold and building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B2510555 3-[(1-PHENYLETHYL)AMINO]BUTANOIC ACID CAS No. 3775-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-phenylethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(8-12(14)15)13-10(2)11-6-4-3-5-7-11/h3-7,9-10,13H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMITUJGNRCASQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Investigations of 3 1 Phenylethyl Amino Butanoic Acid

Enantiomeric and Diastereomeric Relationships in Substituted Butanoic Acids

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com For a molecule with two chiral centers like 3-[(1-phenylethyl)amino]butanoic acid, the stereoisomers can be classified as either enantiomers or diastereomers. libretexts.org

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. They exhibit identical physical properties (e.g., melting point, boiling point, solubility) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions. In the case of this compound, the (3R, 1'R) isomer and the (3S, 1'S) isomer constitute one enantiomeric pair, while the (3R, 1'S) and (3S, 1'R) isomers form another. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org This relationship occurs when a molecule has two or more stereocenters and differs in the configuration at some, but not all, of these centers. masterorganicchemistry.com For instance, the (3R, 1'R) isomer is a diastereomer of both the (3R, 1'S) and (3S, 1'R) isomers. Unlike enantiomers, diastereomers have distinct physical and chemical properties, which allows for their separation by standard laboratory techniques such as crystallization or chromatography. researchgate.net

The four stereoisomers of this compound can be designated using the Cahn-Ingold-Prelog (R/S) notation for each chiral center. The relationships between them are summarized in the table below.

StereoisomerRelationship to (3R, 1'R)Relationship to (3S, 1'S)Relationship to (3R, 1'S)Relationship to (3S, 1'R)
(3R, 1'R) IdenticalEnantiomerDiastereomerDiastereomer
(3S, 1'S) EnantiomerIdenticalDiastereomerDiastereomer
(3R, 1'S) DiastereomerDiastereomerIdenticalEnantiomer
(3S, 1'R) DiastereomerDiastereomerEnantiomerIdentical

Control of Stereoselectivity in Synthetic Pathways

The synthesis of a single, desired stereoisomer from the four possibilities requires precise control over the stereochemical outcome of the reaction. This is typically achieved through asymmetric synthesis, which utilizes chiral elements to influence the formation of new stereocenters.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. nih.gov In the synthesis of this compound, an enantiopure form of 1-phenylethylamine (B125046) (e.g., (R)-1-phenylethylamine or (S)-1-phenylethylamine) can function as a built-in chiral auxiliary.

When a chiral amine like (R)-1-phenylethylamine is reacted with a prochiral precursor to the butanoic acid chain (such as crotonic acid or its derivatives), two diastereomeric products can be formed: (3R, 1'R) and (3S, 1'R). Because these products are diastereomers, they are formed at different rates and in unequal amounts, resulting in a diastereomeric excess (d.r.). The auxiliary creates a chiral environment that sterically or electronically favors the formation of one diastereomer over the other.

Research on related systems, such as the alkylation of amides derived from pseudoephedrine, demonstrates the powerful directing effect of chiral auxiliaries. nih.govharvard.edu By carefully selecting the auxiliary and reaction conditions, high diastereomeric ratios can be achieved. For example, the alkylation of pseudoephenamine amides has been shown to yield diastereomeric ratios typically ranging from 98:2 to ≥99:1. nih.gov This high level of stereocontrol is critical for producing a single desired stereoisomer.

Chiral Auxiliary SystemSubstrateReaction TypeDiastereomeric Ratio (d.r.)
Evans OxazolidinoneN-propionyl oxazolidinoneAldol (B89426) Reaction>99:1
PseudoephenaminePropionamide derivativeAlkylation98:2 to >99:1 nih.gov
SAMP/RAMP HydrazonePropanal derivativeAlkylation>95:5
(R)-1-PhenylethylamineCrotonate EsterConjugate AdditionVaries with conditions

The stereochemical outcome of a reaction is highly dependent on various parameters, including temperature, solvent, and the nature of catalysts or reagents used. Optimizing these conditions is essential for maximizing the diastereomeric or enantiomeric excess of the desired product.

Several catalytic asymmetric methods have been developed for the synthesis of β-amino acids. researchgate.net These approaches often involve the hydrogenation of enamines or the conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds. nih.govnih.gov For instance, in a copper-catalyzed hydroamination, the choice of the chiral ligand is paramount in determining the regioselectivity and enantioselectivity of the reaction. nih.gov Similarly, rhodium-catalyzed hydrogenation of enamines using chiral phosphine ligands can produce β-amino acids with high enantioselectivity.

The following table illustrates how reaction parameters can influence stereoselectivity in representative syntheses of β-amino acid derivatives.

Reaction TypeCatalyst/LigandSolventTemperature (°C)Enantiomeric Excess (ee)
Rh-catalyzed Hydrogenation(R,R)-Me-BPEMethanol2596%
Ru-catalyzed Hydrogenation(S)-BINAPEthanol50>99%
CuH-catalyzed Hydroamination(R)-DTBM-SEGPHOSToluene094% nih.gov
Aza-Michael AdditionChiral Brønsted AcidDichloromethane-2092%

Methods for Stereoisomer Separation and Analysis

Following a synthesis, it is necessary to separate the resulting stereoisomers and determine the purity of the target compound. The distinct physical properties of diastereomers and the unique interactions of enantiomers with a chiral environment form the basis of their separation and analysis.

Chromatography is a powerful technique for separating stereoisomers. The two primary strategies are direct and indirect resolution.

Direct Resolution: This method utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). nih.gov The CSP creates a chiral environment within the column, causing enantiomers to interact differently and elute at different times. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used for the separation of a broad range of chiral compounds, including amino acids. sigmaaldrich.com The separation of diastereomers can often be achieved on a standard achiral stationary phase (like C18) because their different physical properties lead to different retention times. nih.govresearchgate.net

Indirect Resolution: This approach involves derivatizing the mixture of stereoisomers with an enantiomerically pure chiral derivatizing agent. This converts a pair of enantiomers into a pair of diastereomers, which can then be separated using standard achiral chromatography. aocs.org After separation, the chiral derivatizing agent is cleaved to yield the pure enantiomers.

Separation MethodStationary PhaseMobile Phase CompositionApplication
Chiral HPLC (Direct)Cellulose-based CSPHexane/IsopropanolSeparation of Enantiomers
Chiral HPLC (Direct)Vancomycin-based CSPPhosphate Buffer/MethanolSeparation of Amino Acid Enantiomers sigmaaldrich.com
Reversed-Phase HPLC (Indirect)C18 (achiral)Acetonitrile/WaterSeparation of Diastereomeric Derivatives nih.gov
Normal-Phase HPLC (Indirect)Silica (achiral)Hexane/Ethyl AcetateSeparation of Diastereomeric Derivatives researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for analyzing the stereochemical composition of a sample. While enantiomers have identical NMR spectra in an achiral solvent, diastereomers are distinct compounds with different spatial arrangements and, therefore, exhibit different NMR spectra. nih.gov

For this compound, the signals for protons near the two chiral centers (e.g., the methine protons at C3 of the butanoic acid and C1' of the phenylethyl group) are expected to have different chemical shifts (δ) and/or coupling constants (J) for each diastereomer. nih.gov By integrating the distinct signals corresponding to each diastereomer in the ¹H NMR spectrum, the diastereomeric ratio (d.r.) of the mixture can be accurately quantified. nih.gov In cases where signals overlap in one-dimensional spectra, two-dimensional NMR techniques like COSY can be employed to resolve the signals and confirm assignments. nih.gov

NucleusSpectroscopic ParameterObservationApplication
¹HChemical Shift (δ)Protons in diastereotopic environments have different chemical shifts.Distinguishing diastereomers
¹HCoupling Constant (J)The magnitude of J-coupling can differ due to varying dihedral angles in diastereomers.Structural confirmation
¹³CChemical Shift (δ)Carbons in diastereotopic environments exhibit distinct signals.Purity assessment
³¹P (after derivatization)Chemical Shift (δ)Derivatization with a chiral phosphorus-containing reagent can create diastereomers with well-resolved ³¹P signals. figshare.comDetermination of enantiomeric excess

Computational and Theoretical Studies on 3 1 Phenylethyl Amino Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its structure and electronic distribution.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry of molecules. This approach calculates the electron density of a system to determine its energy. By finding the geometry that corresponds to the minimum energy, the most stable three-dimensional arrangement of atoms can be predicted. A typical DFT study on 3-[(1-phenylethyl)amino]butanoic acid would involve optimizing the molecule's structure to determine key parameters such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties.

Analysis of Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its tendency to participate in chemical reactions. A smaller gap generally suggests higher reactivity. Other electronic properties that would be investigated include the ionization potential, electron affinity, and the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Prediction of Molecular Interactions

Computational methods can predict how a molecule will interact with other molecules, which is fundamental to understanding its behavior in a biological or chemical system. These interactions can include hydrogen bonding, van der Waals forces, and electrostatic interactions. For this compound, computational studies could identify potential hydrogen bond donors and acceptors and predict the strength and geometry of these interactions. This information is vital for understanding how the molecule might bind to a biological target or self-assemble.

Conformational Analysis and Stability Predictions

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms to identify the most stable conformers. Computational methods can calculate the relative energies of these conformers, providing insight into the molecule's flexibility and the preferred shapes it adopts. This is crucial for understanding its biological activity, as the conformation of a molecule often dictates how it fits into a receptor's binding site.

Derivatives and Analogs of 3 1 Phenylethyl Amino Butanoic Acid

Synthesis and Structural Modification of Analogs

The generation of analogs of 3-[(1-phenylethyl)amino]butanoic acid involves diverse synthetic strategies aimed at altering its chemical and biological characteristics. These modifications are systematically applied to its core components: the amino acid backbone and the aromatic side chain.

Azapeptides are analogs of peptides in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. kirj.ee This substitution introduces significant changes to the peptide backbone, including altered conformational flexibility and hydrogen bonding patterns, which can enhance resistance to enzymatic degradation. kirj.eenih.gov The synthesis of azapeptides often involves the use of functionalized thiocarbazate scaffolds as precursors for aza-amino acids, which can then be incorporated into a peptide sequence using standard solid-phase peptide synthesis techniques. nih.gov

The incorporation of aza-amino acid residues, such as aza-lysine, aza-ornithine, and aza-arginine, has been achieved through methods featuring the alkylation of a hydrazone-protected aza-glycine residue. acs.org This approach allows for the introduction of diverse side chains. The synthesis generally starts with the acylation of a hydrazine (B178648) derivative, which can be a challenging step due to the instability of the acylated hydrazines. kirj.ee Powerful acylating agents like phosgene (B1210022) or its derivatives are often employed for this purpose. kirj.ee

The resulting azapeptide bond is more stable to enzymatic hydrolysis compared to a standard peptide bond, making azapeptides attractive candidates in drug design. kirj.ee However, the chemical and stereochemical properties of aza-amino acids differ significantly from their α-amino acid counterparts, necessitating modifications to standard solid-phase peptide synthesis protocols. kirj.ee

The butanoic acid portion of the molecule serves as a versatile scaffold for introducing a wide range of functional groups, which can influence the compound's physicochemical and biological properties. ontosight.aiontosight.ai Synthetic strategies for creating these derivatives often involve multi-step reactions, including condensation, halogenation, and coupling reactions. ontosight.ai

Complex derivatives of butanoic acid have been synthesized, incorporating features like aromatic rings, chloro substituents, and various amino group modifications. ontosight.ai The presence of these functionalities is a common feature in many pharmacologically active compounds. ontosight.ai For instance, derivatives of butanoic acid containing aromatic and heterocyclic rings have been investigated for a variety of biological activities. ontosight.ai

The synthesis of β-amino acid derivatives, which are key components of the target molecule's scaffold, can be achieved through several methods. Traditional approaches include conjugate addition of amine nucleophiles, Mannich-type reactions, and homologation of α-amino acids. illinois.edu More recent advances have focused on developing more direct synthetic routes from simple starting materials like olefins and aziridines. illinois.edu

Table 1: Examples of Functionalized Butanoic Acid Derivatives

Derivative Type Synthetic Strategy Key Features
Aromatic/Heterocyclic Substituted Multi-step synthesis including condensation and coupling reactions. ontosight.ai Incorporation of rings to explore biological interactions. ontosight.ai
Halogenated Derivatives Halogenation reactions on the butanoic acid backbone. ontosight.ai Introduction of halogens to modify electronic properties and lipophilicity. ontosight.ai
Complex Amino-Substituted Modification of the amino group with various substituents. ontosight.ai Alteration of basicity and hydrogen bonding potential.
β-Amino Acid Analogs Synthesized from olefins and aziridines via catalytic processes. illinois.edu Provides access to a variety of substituted β-amino acid building blocks. illinois.eduresearchgate.net

This table provides a summary of different approaches to functionalize the butanoic acid scaffold.

The 1-phenylethyl group is a critical component for molecular recognition and binding, and its modification has been a key area of focus in analog design. Structure-activity relationship (SAR) studies have shown that even conservative changes to the phenyl ring can significantly impact biological activity. researchgate.netnih.gov

Synthetic approaches to modify this moiety often involve the synthesis of various substituted phenylethylamine derivatives. researchgate.netsciensage.info These syntheses can be achieved through various organic reactions, allowing for the introduction of a wide range of substituents onto the phenyl ring. The arylation of aliphatic aziridines represents a modular approach to install diverse aryl and heteroaryl groups. acs.org

A SAR study of a series of compounds revealed that the introduction of different groups on the phenyl ring can fine-tune the biological activity. For example, adding a methyl or methoxy (B1213986) group at specific positions of a related benzoic acid cap was shown to increase binding affinity to a target protein. nih.gov Similarly, for phenethylamine (B48288) derivatives, substitutions at various positions on the phenyl ring and the ethylamine (B1201723) side chain were found to influence their affinity for specific receptors. biomolther.org Increasing the chain length between a secondary amine and the phenyl group has also been shown to dramatically increase activity in some contexts. mdpi.com

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.govsmolecule.com The -CF3 group, in particular, is recognized as a bioisostere for other chemical groups and can significantly influence the electronic properties of the molecule. smolecule.com

The synthesis of fluorinated β-amino acids can be achieved through various methods, including nucleophilic and electrophilic fluorination reactions. nih.gov For instance, deoxofluorinating agents like DAST have been used to introduce fluorine, while electrophilic fluorine sources such as NFSI have been employed in conjunction with other reactions. nih.gov Lipase-catalyzed hydrolysis has also been used for the efficient synthesis of novel fluorine-containing amino acid enantiomers. mdpi.com The synthesis of α-fluoro-α-amino acid derivatives has been developed via photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives. nih.gov

Phenethylamine derivatives bearing a trifluoromethyl group have been synthesized and studied for their biological activities. ontosight.aiontosight.ai The presence of the -CF3 group on the phenyl ring can modulate the compound's interaction with biological targets. ontosight.aichemimpex.com The synthesis of these compounds can be achieved through routes such as Dakin-West acetylation and reductive amination of benzotrifluoride (B45747) precursors. smolecule.com

Table 2: Examples of Synthesized Fluoro-Containing Phenyl Propanoate Derivatives

Compound Name Key Substituents Reference
Ethyl (±)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride 4-Fluoro mdpi.com
Ethyl (±)-3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride 3,5-Difluoro mdpi.com
Ethyl (±)-3-amino-3-(2-fluoro-4-trifluoromethylphenyl)propanoate hydrochloride 2-Fluoro, 4-Trifluoromethyl mdpi.com
Ethyl (±)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride 2-Fluoro, 4-Methyl mdpi.com

This table showcases examples of synthesized propanoate derivatives with fluorine-containing groups on the phenyl ring.

The introduction of additional nitrogen and oxygen atoms into the structure of this compound analogs can lead to compounds with altered hydrogen bonding capabilities, polarity, and potential for new interactions with biological targets.

The synthesis of β-N-substituted-α-amino acids has been achieved using engineered enzymes. nih.gov Specifically, the β-subunit of tryptophan synthase has been engineered through directed evolution to improve its activity with various amine nucleophiles, enabling the synthesis of a range of β-N-substituted amino acids. nih.gov This biocatalytic approach offers a route to densely functionalized non-canonical amino acids. nih.gov

In terms of the phenylethylamine moiety, a photocatalytic nickel-catalyzed cross-electrophile coupling strategy has been developed for the reaction of aliphatic aziridines with (hetero)aryl iodides. acs.org This method provides access to a broad range of β-phenethylamine scaffolds, including those with nitrogen-containing heterocyclic rings, which are valuable in medicinal chemistry. acs.org

Phosphonic acids are often used as bioisosteres for carboxylic acids in drug design. nih.govresearchgate.netnih.govdrughunter.comhyphadiscovery.com The tetrahedral phosphonate (B1237965) group can mimic the geometry and charge of the carboxylate group while offering increased resistance to metabolic degradation. nih.gov Aminoalkylphosphonic acids are structural analogs of amino acids where the carboxylic acid group is replaced by a phosphonic acid group. nih.gov

The synthesis of phosphonate-containing amino acid derivatives is a significant area of research. mdpi.com Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched α- and β-amino phosphonates. rsc.org Various synthetic methods have been developed, including the enantioselective addition of compounds to imines. rsc.org Another approach involves the diastereoselective reduction of γ-amino-β-ketophosphonates to yield γ-amino-β-hydroxyphosphonates. nih.gov

The synthesis of α-amino phosphonates can also be achieved through a three-component coupling of amines, dihalomethane, and P(O)H species, or by the reductive phosphination of amides. organic-chemistry.org The synthesis of phosphonates, in general, can be accomplished through methods like the microwave-assisted palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides. organic-chemistry.org

Table 3: Common Carboxylic Acid Bioisosteres

Bioisostere pKa Range Key Features
Carboxylic Acid ~4-5 Planar geometry, serves as a hydrogen bond donor and acceptor. drughunter.com
Tetrazole ~4.5-4.9 Planar, aromatic, greater lipophilicity than carboxylic acids. nih.govdrughunter.com
Hydroxamic Acid ~8-9 Moderately acidic, strong metal-chelating properties. nih.gov
Sulfonamide ~9-10 Weaker acid than carboxylic acids, can increase lipophilicity and metabolic stability. drughunter.com
Phosphonic Acid - Tetrahedral geometry, resistant to hydrolysis by phosphatases. nih.gov

This table compares the properties of phosphonic acids with other common bioisosteres of carboxylic acids.

Chiral Amino Acid Derivative Libraries in Organic Synthesis

Chiral amino acid derivative libraries are collections of structurally related, optically active amino acid variants that are synthesized in a systematic manner. These libraries are powerful tools in drug discovery and materials science, allowing for the rapid screening of a multitude of compounds to identify those with desired biological or physical properties. The synthesis of such libraries often relies on the use of chiral auxiliaries to control the stereochemistry of the newly formed chiral centers.

One common strategy for the diastereoselective synthesis of β-amino acids, such as this compound, involves the conjugate addition of a chiral amine to an α,β-unsaturated ester. In this context, (R)- or (S)-1-phenylethylamine serves as a chiral auxiliary, guiding the addition to create the desired stereoisomer with high selectivity.

Table 1: Diastereoselective Synthesis of β-Amino Acid Precursors

ElectrophileChiral AuxiliaryProductDiastereomeric Excess (d.e.)
Ethyl crotonate(R)-1-PhenylethylamineEthyl (3R)-3-[((1R)-1-phenylethyl)amino]butanoateHigh
Methyl methacrylate(S)-1-PhenylethylamineMethyl (2S)-2-methyl-3-[((1S)-1-phenylethyl)amino]propanoateModerate to High

Following the diastereoselective addition, the chiral auxiliary can be removed, typically through hydrogenolysis, to yield the free β-amino acid. By varying the starting materials—the α,β-unsaturated ester and the chiral amine—a diverse library of chiral β-amino acid derivatives can be constructed. These libraries are then utilized in various applications, including the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability.

Structure-Activity Relationship Studies based on Chemical Modifications

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and observing the resulting changes in its efficacy, researchers can identify the key structural features responsible for its therapeutic effects. For β-amino acid derivatives like this compound, SAR studies often focus on modifications at the amino group, the carboxylic acid group, and the side chain.

For instance, the amino group can be acylated or alkylated to explore the impact of different substituents on receptor binding or enzyme inhibition. Similarly, the carboxylic acid can be converted to esters or amides to alter the compound's polarity and pharmacokinetic properties. nih.gov

Table 2: Investigating Structure-Activity Relationships of β-Amino Acid Derivatives

Modification SiteModification TypePotential Impact on Activity
Amino Group (N-substitution)Acylation, AlkylationAltered hydrogen bonding capacity, steric interactions with the target protein.
Carboxylic AcidEsterification, AmidationModified polarity, solubility, and metabolic stability. nih.gov
Butanoic Acid BackboneAlkylation at α or β positionConformational restriction, influencing the spatial arrangement of key functional groups.

One of the larger classes of integrin antagonists employs β-amino acids to mimic the aspartate residue of the RGD (arginine-glycine-aspartic acid) tripeptide sequence, which is crucial for cell adhesion processes. nih.gov SAR investigations have shown that introducing substituents at both the alpha and beta positions of the β-amino acid unit can lead to potent activity. nih.gov

By systematically synthesizing and evaluating a library of derivatives of this compound with variations at these positions, researchers can build a comprehensive understanding of the structural requirements for a particular biological activity. This knowledge is then used to design more potent and selective drug candidates.

Mechanistic Biological Activity of 3 1 Phenylethyl Amino Butanoic Acid and Its Derivatives in Vitro Studies

Modulation of Specific Enzymatic Pathways

The following subsections detail the known in vitro effects of 3-[(1-phenylethyl)amino]butanoic acid or its closely related analogs on specific enzymes.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs has emerged as a promising therapeutic strategy, particularly in oncology. While β-amino acid-containing scaffolds have been investigated for HDAC inhibitory activity, extensive literature searches did not yield specific in vitro studies demonstrating the direct inhibitory effects of this compound or its immediate derivatives on HDAC enzymes. Therefore, its mechanism of interaction, if any, with HDACs remains to be elucidated.

Aminopeptidase N (APN) Enzyme Interaction

Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that plays a significant role in tumor invasion, metastasis, and angiogenesis. While the β-amino acid motif is recognized as an important structural feature for binding with aminopeptidases, specific in vitro enzymatic inhibition studies on this compound against APN are not available in the reviewed scientific literature. Research on structurally related compounds, such as 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives, has shown inhibitory activity against APN, suggesting that the broader class of β-amino acids may have the potential for such interactions. However, without direct experimental data for the subject compound, its interaction with APN remains uncharacterized.

LpxC Enzyme Inhibition (e.g., in Pseudomonas aeruginosa)

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthetic pathway of lipid A, a critical component of the outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa. Inhibition of LpxC is a key target for the development of new antibiotics. Current research on LpxC inhibitors has largely focused on compounds containing a hydroxamate group to chelate the catalytic zinc ion. There is currently no available in vitro data from scientific literature to suggest that this compound or its derivatives act as inhibitors of the LpxC enzyme.

Lipoxygenase (LOX) and Cyclooxygenase-2 (COX-2) Inhibition

Lipoxygenases (LOX) and cyclooxygenases (COX) are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of inflammatory mediators such as leukotrienes and prostaglandins. Dual inhibition of COX-2 and 5-LOX is a strategy for developing anti-inflammatory drugs with potentially fewer side effects. A review of the existing scientific literature did not reveal any in vitro studies that have evaluated the inhibitory activity of this compound or its derivatives against LOX or COX-2 enzymes.

Phenylalanine Ammonia-Lyase (PAL) and Polyphenol Oxidase (PPO) Activation in Plants

Phenylalanine ammonia-lyase (PAL) and polyphenol oxidase (PPO) are key enzymes in the phenylpropanoid pathway in plants, which is involved in the synthesis of a wide range of secondary metabolites that play roles in plant defense against pathogens and pests. In vitro studies have demonstrated that 3-aminobutanoic acid (also known as β-aminobutyric acid or BABA), a structural component of this compound, can induce systemic acquired resistance in plants. Research has shown that treatment with 3-aminobutanoic acid can lead to the activation of PAL and PPO. This activation is associated with an increase in the mRNA expression of these enzymes. This suggests a potential role for compounds containing the 3-aminobutanoic acid moiety in modulating plant defense pathways. However, it is important to note that these studies were conducted with 3-aminobutanoic acid itself, and not the full this compound molecule.

Table 1: In Vitro Effects of 3-Aminobutanoic Acid on Plant Enzymes

Compound Enzyme Effect Organism Studied
3-Aminobutanoic acid Phenylalanine Ammonia-Lyase (PAL) Activation, Increased mRNA expression Plants
3-Aminobutanoic acid Polyphenol Oxidase (PPO) Activation, Increased mRNA expression Plants

Interaction with Specific Molecular Targets

Beyond the specific enzymatic pathways detailed above, the broader interaction of this compound with other specific molecular targets has been considered. The structural component, β-aminobutyric acid, is known to be a plant defense activator, enhancing resistance to pathogens. Another isomer, γ-aminobutyric acid (GABA), is the primary inhibitory neurotransmitter in the central nervous system of mammals, acting on GABA receptors. wikipedia.orgnih.gov However, based on available scientific literature, there are no specific in vitro studies that have identified and characterized distinct molecular targets for this compound itself, outside of the potential enzymatic interactions discussed in the preceding sections. The chiral nature of the molecule, with its specific R or S configuration, suggests that if it does interact with biological targets, this interaction would likely be stereoselective. joinbandbio.com

Table 2: Summary of In Vitro Mechanistic Data for this compound and its Derivatives

Enzymatic Pathway / Molecular Target Finding for this compound or its direct derivatives
Histone Deacetylase (HDAC) Inhibition No specific in vitro data available.
Aminopeptidase N (APN) Enzyme Interaction No specific in vitro data available.
LpxC Enzyme Inhibition No specific in vitro data available.
Lipoxygenase (LOX) and Cyclooxygenase-2 (COX-2) Inhibition No specific in vitro data available.
Phenylalanine Ammonia-Lyase (PAL) and Polyphenol Oxidase (PPO) Activation The substructure, 3-aminobutanoic acid, has been shown to activate these enzymes in plants.
Other Specific Molecular Targets No specific in vitro data available.

G Protein-Coupled Receptor (GPCR) Ligand Activity

No specific in vitro studies detailing the G Protein-Coupled Receptor (GPCR) ligand activity of this compound have been identified in the reviewed scientific literature.

Ion Channel Modulation

There are no available in vitro studies in the reviewed scientific literature that investigate the ion channel modulation activity of this compound.

Nuclear Receptor Ligand Binding

No in vitro studies concerning the nuclear receptor ligand binding properties of this compound have been found in the reviewed scientific literature.

Complement System Modulation Mechanisms (e.g., C9 Deposition Inhibition)

There is no available research in the reviewed scientific literature that examines the effects of this compound on the complement system or its potential to inhibit C9 deposition.

Studies on Plant Defense Mechanisms

In vitro studies on β-aminobutyric acid (BABA), a nonprotein amino acid structurally related to this compound, have demonstrated its role in potentiating plant defense mechanisms. BABA is not a direct derivative but serves as a model for the potential activity of aminobutyric acids in plants.

Research on Arabidopsis plants has shown that BABA treatment can protect them against virulent pathogens by activating the plant's natural defense mechanisms. This protective effect is not curative and is only observed when the treatment is applied before inoculation, indicating that BABA's efficacy is based on the activation of host resistance.

The protective mechanisms stimulated by BABA include:

Callose Deposition: BABA treatment leads to the formation of callose deposits, known as papillae, at the site of attempted pathogen penetration.

Hypersensitive Response: In some instances, cells at the site of attack undergo a phenocopy of the hypersensitive response, a form of programmed cell death to limit pathogen spread.

Trailing Necroses: The formation of trailing necroses along the path of growing hyphae has also been observed, further indicating an active defense response.

These responses collectively transform a compatible host-pathogen interaction into an incompatible one, thereby enhancing the plant's resistance.

Interestingly, BABA's protective action against the oomycete pathogen Peronospora parasitica was found to be independent of the salicylic (B10762653) acid, jasmonic acid, and ethylene (B1197577) signaling pathways. While BABA treatment alone did not induce the expression of the systemic acquired resistance (SAR)-associated gene PR-1, it did potentiate the accumulation of PR-1 mRNA following an attack by pathogenic bacteria. This suggests that BABA primes the plant to respond more rapidly and robustly to pathogen-specific signals.

Table 1: Effects of β-aminobutyric acid (BABA) on Plant Defense Responses in Arabidopsis

Defense Mechanism Observation Reference
Callose Deposition Formation of papillae at the site of attempted pathogen penetration.
Hypersensitive Response Phenocopy of hypersensitive response at the site of attack.
Trailing Necroses Development of necroses along growing hyphae.

Applications in Advanced Organic Synthesis and Chemical Research

Chiral Building Blocks in Asymmetric Synthesis

Chiral building blocks are enantiomerically enriched compounds that are incorporated into a larger molecule during synthesis, transferring their stereochemistry to the final product. Amino acids are a particularly important class of these building blocks due to their ready availability and versatile functional groups. mdpi.com They are fundamental in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often required for biological activity. mdpi.com

Derivatives of 3-[(1-phenylethyl)amino]butanoic acid exemplify this principle. For instance, the compound (3R)-3-[[(1R)-1-phenylethyl]amino]-4-(2,4,5-trifluorophenyl)-butanoic acid serves as a chiral synthon. google.com Its defined stereochemistry is crucial for its role as a precursor in the construction of more complex chiral molecules, ensuring the final product is obtained with the desired three-dimensional arrangement. google.com The use of such building blocks is a key strategy in asymmetric synthesis, providing an efficient route to enantiomerically pure compounds. researchgate.net

Chiral Ligands in Metal-Complex Catalysis

In metal-complex catalysis, chiral ligands bind to a metal center to create a chiral environment that can influence the stereochemical outcome of a reaction. Amino acids and their derivatives are effective chiral ligands for transition metal catalysis because their carboxylate and amino groups can coordinate with metal ions. mdpi.commdpi.com This coordination creates a rigid, well-defined chiral space around the catalytic center, enabling high levels of enantioselectivity in reactions. nih.govresearchgate.net

Chiral ligands derived from amino acids have been successfully used in a variety of metal-catalyzed reactions, including reductions, C-H functionalization, and alkylations. mdpi.commdpi.com For example, chiral mixed-ligand Ni(II) complexes incorporating chiral amino acids have been synthesized and characterized for their catalytic potential. cabidigitallibrary.org The structural versatility of amino acid derivatives allows for fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and stereoselectivity for a specific transformation. nih.gov The presence of both an amino and a carboxylic acid group in this compound makes it a suitable candidate for development into a chiral ligand for asymmetric catalysis.

Resolving Agents for Racemic Mixtures

The separation of racemic mixtures into their constituent enantiomers, a process known as resolution, is a critical step in the production of enantiomerically pure compounds. libretexts.org A common and effective method involves the use of a chiral resolving agent. nih.gov This agent, which must be enantiomerically pure, reacts with the racemic mixture to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. libretexts.orglibretexts.org

Chiral amines and carboxylic acids are frequently employed as resolving agents. libretexts.org The amine or acid functionality of the resolving agent reacts with the acid or base functionality of the racemate to form diastereomeric salts. libretexts.org Compounds structurally similar to this compound have proven effective in this role. For example, γ-amino acid derivatives like 3-[(1-phenyl ethylamino)-methyl]hexanoic acid have been used to resolve racemic 1,1′-bi-2-naphthol (BINOL) through the formation of co-crystals that can be separated. google.com After separation, the resolving agent can be recovered and reused. libretexts.org

Table 1: Example of Racemic Resolution Using a Related γ-Amino Acid Derivative

Racemic Mixture Chiral Resolving Agent Separation Method

This data is based on the resolution process described for a structurally similar compound. google.com

Intermediates in the Synthesis of Complex Organic Molecules

In multi-step organic synthesis, intermediates are molecules that are formed and then consumed during the progression toward the final target molecule. Chiral intermediates are particularly valuable as they carry stereochemical information through a synthetic sequence. The butanoic acid framework is a component of various biologically active molecules. nih.govbiointerfaceresearch.com

A fluorinated derivative of this compound serves as a key intermediate in the synthesis of a complex triazolopyrazine-containing compound. google.com Specifically, (3R)-3-[[(1R)-1-phenylethyl]amino]-4-(2,4,5-trifluorophenyl)butanoic acid is reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro researchgate.netnih.govstudy.comtriazolo[4,3-a]pyrazine to form a complex butanamide derivative. google.com This transformation highlights the utility of the parent compound's structure as a foundation for building larger, more intricate molecules with potential pharmaceutical applications. The synthesis of (R)-3-aminobutanol, a key intermediate for several chiral drugs, from (R)-3-aminobutyric acid further underscores the importance of this structural motif in medicinal chemistry. google.com

Table 2: Synthesis of a Complex Organic Molecule from a this compound Derivative

Starting Intermediate Key Reagents Product

This data is derived from a patented synthetic process. google.com

Q & A

Q. What computational tools are recommended for predicting the metabolic stability of this compound derivatives?

  • Methodological Answer : ADMET prediction tools like SwissADME or ADMETlab 2.0 model hepatic clearance via cytochrome P450 isoforms. Key parameters include logP (optimal 1–3) and topological polar surface area (TPSA < 140 Ų). Experimental validation via liver microsome assays (human/rat) quantifies half-life (t½) and intrinsic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.